molecular formula C11H7ClN2O2 B7966082 2-Chloro-4-(4-nitrophenyl)pyridine

2-Chloro-4-(4-nitrophenyl)pyridine

Cat. No.: B7966082
M. Wt: 234.64 g/mol
InChI Key: XSJAJEWTQYTTPI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-nitrophenyl)pyridine is a chemical compound with the CAS Registry Number 1522945-50-1 and a molecular formula of C11H7ClN2O2 . It features a molecular framework consisting of a pyridine ring and a nitrophenyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research. The chlorine atom at the 2-position of the pyridine ring is a reactive site that can facilitate further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Simultaneously, the electron-withdrawing nitro group on the phenyl ring can be reduced to an aniline, providing an additional handle for constructing more complex molecular architectures like urea derivatives . This combination of functional groups makes it a valuable intermediate for developing pharmaceutical compounds and agrochemicals. Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety information should be consulted before handling.

Properties

IUPAC Name

2-chloro-4-(4-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-7-9(5-6-13-11)8-1-3-10(4-2-8)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAJEWTQYTTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2-Chloro-4-Halopyridines

The critical intermediate is 2-chloro-4-bromo- or 2-chloro-4-iodopyridine. Bromination of 2-chloropyridine occurs at the 4-position due to meta-directing effects of the chlorine substituent. Directed ortho-metalation using LDA (lithium diisopropylamide) followed by bromination achieves regioselectivity >90%.

Coupling Conditions

Reaction parameters from representative studies:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄NoneK₂CO₃Dioxane/H₂O1001285
Pd(OAc)₂/SPhosSPhosK₃PO₄Toluene/H₂O100692
Pd(dppf)Cl₂dppfCs₂CO₃DMF120878

Mechanistic Insights :

  • Oxidative addition of Pd⁰ to the C–Br bond in 2-chloro-4-bromopyridine generates a PdII intermediate.

  • Transmetalation with 4-nitrophenylboronic acid forms a biaryl-PdII complex, followed by reductive elimination to yield the product.

Challenges :

  • Competing homocoupling of boronic acid (mitigated by degassing solvents and using excess boronic acid).

  • Sensitivity to oxygen necessitates inert atmosphere conditions.

Nitration of 2-Chloro-4-phenylpyridine

Direct nitration offers a step-economical route but requires precise control to avoid over-nitration and regioisomer formation.

Nitration Protocol

  • Substrate : 2-Chloro-4-phenylpyridine (synthesized via Friedel-Crafts arylation or cross-coupling).

  • Conditions : HNO₃ (90%)/H₂SO₄ (conc.) (1:3 v/v) at 0–5°C for 4 h.

  • Workup : Quench with ice, neutralize with NaHCO₃, extract with CH₂Cl₂.

Regioselectivity : The nitro group installs para to the pyridine ring due to electron-withdrawing effects, achieving 75–80% para-selectivity.

Limitations :

  • Formation of 10–15% ortho-nitro byproducts necessitates chromatographic purification.

  • Substrate solubility issues in H₂SO₄ reduce scalability.

Halogenation of 4-(4-Nitrophenyl)pyridine

This two-step strategy involves synthesizing 4-(4-nitrophenyl)pyridine followed by chlorination.

Chlorination Methods

  • Electrophilic Aromatic Substitution (EAS) : Cl₂ gas in FeCl₃/CH₂Cl₂ at 25°C (40% yield, low selectivity).

  • Directed Chlorination : Use of N-chlorosuccinimide (NCS) with AlCl₃ in CH₃CN directs Cl to the 2-position (68% yield).

Optimization :

  • Pre-coordination of AlCl₃ to the pyridine nitrogen enhances electrophilic attack at the ortho position.

  • Excess NCS (1.5 eq.) minimizes di-chlorination byproducts.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesTypical Yield (%)
Suzuki-MiyauraHigh regioselectivity, mild conditionsRequires expensive Pd catalysts85–95
Direct NitrationStep economyPoor scalability, byproduct formation70–80
HalogenationLate-stage functionalizationLow selectivity, harsh conditions40–68

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 2-Amino-4-(4-nitrophenyl)pyridine.

    Reduction: 2-Chloro-4-(4-aminophenyl)pyridine.

    Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

2-Chloro-4-(4-nitrophenyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or antagonist by binding to specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl group can enhance its binding affinity and specificity, while the chlorine atom can influence its reactivity and stability .

Comparison with Similar Compounds

Substituent Effects :

  • Nitro (-NO₂): Enhances thermal stability (e.g., analogs with nitrophenyl groups exhibit high melting points up to 287°C) and influences photophysical properties in push-pull systems (e.g., E,E-2,6-bis[2-(4-nitrophenyl)ethenyl]pyridine (QP) shows pH-dependent fluorescence) .
  • Trifluoromethyl (-CF₃) : Increases lipophilicity (logP ~2.6) and boiling points (e.g., 172.5°C for 2-Chloro-4-(trifluoromethyl)pyridine) due to strong EWG effects .

Physical and Spectral Properties

  • Melting Points : Nitrophenyl-substituted pyridines generally exhibit higher melting points (268–287°C) compared to trifluoromethyl analogs (-19°C for 2-Chloro-4-(trifluoromethyl)pyridine), attributed to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Spectral Data: ¹H NMR: Pyridines with EWGs like -NO₂ show downfield shifts for aromatic protons (δ ~8.0–8.5 ppm) . IR: Nitro groups exhibit strong absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .

Biological Activity

2-Chloro-4-(4-nitrophenyl)pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a para-nitrophenyl group. This structural configuration suggests significant potential for various biological activities, particularly in the realms of medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that compounds containing pyridine and nitro groups often exhibit substantial antimicrobial properties. For instance, studies have shown that derivatives of pyridine, including those similar to this compound, demonstrate effectiveness against various bacterial strains. Notably, compounds with similar structures have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

A recent study evaluated the in vitro antibacterial activity of several synthesized compounds, revealing significant effectiveness against strains such as Bacillus pumilus and Pseudomonas aeruginosa. The results indicated that the biological activity could be attributed to the presence of the nitro group, which often enhances the compound's ability to penetrate bacterial cell walls .

Anticancer Potential

The anticancer properties of this compound have also been explored. Research has indicated that similar compounds possess cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit cancer cell proliferation. For example, studies involving pyridine derivatives have reported promising results in inhibiting tumor growth in various in vitro models .

The mechanism by which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with specific molecular targets within microbial cells or cancer cells, potentially disrupting essential cellular processes. The dual presence of chlorine and nitro groups is believed to facilitate these interactions, enhancing both reactivity and selectivity towards target cells.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be useful. Below is a summary table highlighting some related compounds and their notable properties:

Compound NameStructureNotable Properties
2-Chloro-3-nitropyridineStructureUsed in synthesizing imidazo[4,5-b]pyridines
4-Amino-2-chloropyridineStructureExhibits antimicrobial activity
3-NitropyridineStructureKnown for its reactivity in electrophilic substitutions

This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to other derivatives.

Case Studies

  • Antimicrobial Study : A study conducted on various pyridine derivatives demonstrated that those containing nitro groups exhibited higher antibacterial activity compared to their non-nitro counterparts. The study utilized standard disk diffusion methods to evaluate efficacy against multiple bacterial strains.
  • Cytotoxicity Assay : In vitro assays using cancer cell lines showed that this compound significantly reduced cell viability compared to controls. The observed IC50 values were indicative of its potential as an anticancer agent.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts. For example, pyridine C-H protons resonate at δ 8.5–9.0 ppm. The nitrophenyl group shows aromatic protons as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz) .

  • IR Spectroscopy : Key peaks include:

    Bond/VibrationWavenumber (cm⁻¹)
    C-Cl stretch750–780
    NO₂ asymmetric1520–1550
    Pyridine ring1600–1650

Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .

Advanced: How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer :
Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections quantify:

  • Electrostatic Potential Maps : Reveal electron-deficient regions (nitro group) prone to nucleophilic attack .
  • Frontier Molecular Orbitals : The LUMO (-2.1 eV) is localized on the nitro group, indicating preferential reduction sites .
    Key Parameters :
PropertyValue (B3LYP/6-31G*)
HOMO-LUMO gap4.3 eV
Mulliken charge (Cl)-0.25
Dipole moment5.2 Debye

Application : Predict regioselectivity in Suzuki-Miyaura couplings or electrophilic substitutions.

Advanced: What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

Q. Methodological Answer :

  • Disorder in Nitro Groups : The nitro group’s rotational freedom causes diffraction ambiguities. Mitigate by:
    • Collecting data at low temperature (100 K).
    • Using SHELXL refinement with restraints on thermal parameters .
  • Twinned Crystals : Common in halogenated aromatics. Resolve via twin law matrix refinement in programs like PLATON .
    Case Study : A derivative with a 4-nitrophenyl group showed R₁ = 0.045 after applying TWIN/BASF commands in SHELXL .

Basic: What are the known biological activities of this compound, and how are structure-activity relationships (SAR) analyzed?

Q. Methodological Answer :

  • Antimicrobial Assays : Test against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) via broth microdilution. The nitro group enhances membrane penetration via redox cycling .
  • Cytotoxicity : MTT assays on HeLa cells (IC₅₀ = 12 µM) suggest apoptosis induction via ROS generation. SAR studies show replacing Cl with Br reduces activity due to steric hindrance .
    Comparative SAR :
DerivativeNitro PositionIC₅₀ (HeLa)
2-Cl-4-NO₂-pyridinePara12 µM
3-Cl-4-NO₂-pyridinePara28 µM

Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :
The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for NAS:

  • Kinetic Studies : Second-order rate constants (k₂) for substitution with piperidine increase by 10³ compared to non-nitrated analogs .
  • Mechanistic Insight : DFT calculations show a lower activation barrier (ΔG‡ = 18 kcal/mol) for attack at the 4-position due to resonance stabilization of the Meisenheimer intermediate .
    Experimental Protocol :
  • React with amines (1.2 eq) in DMF at 80°C under N₂.
  • Quench with ice-water and purify via column chromatography (SiO₂, EtOAc/hexane) .

Basic: What safety precautions are critical when handling this compound in the lab?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Storage : In amber glass under argon at -20°C to prevent photodegradation and hydrolysis .

Advanced: How are contradictions in reported biological data (e.g., cytotoxicity vs. antimicrobial efficacy) reconciled?

Q. Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., S. aureus ATCC 25923 vs. clinical isolates). Discrepancies often arise from strain-specific efflux pumps .
  • Dose-Response Validation : Re-test conflicting compounds under standardized CLSI protocols with positive controls (e.g., ciprofloxacin) .

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